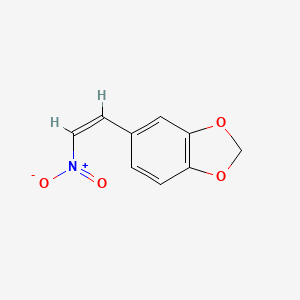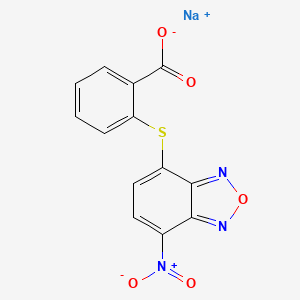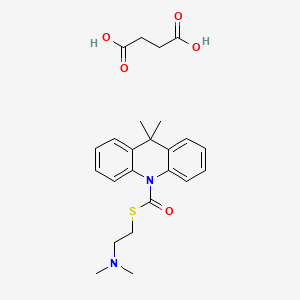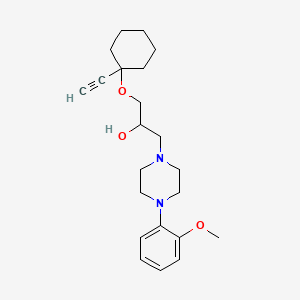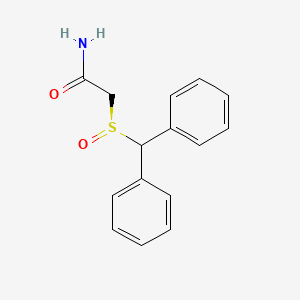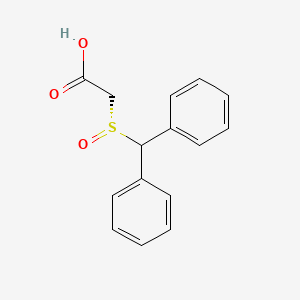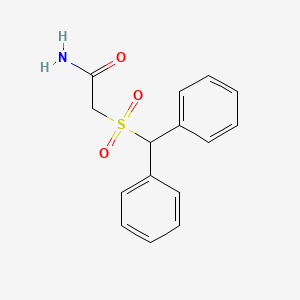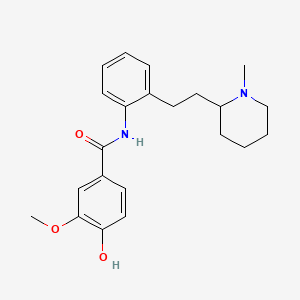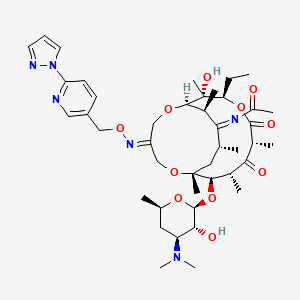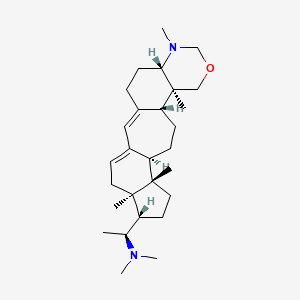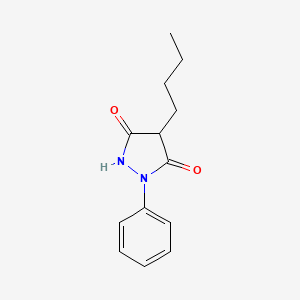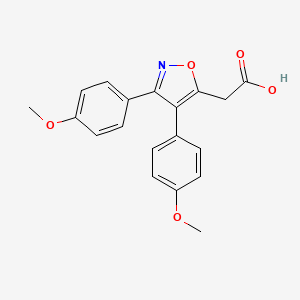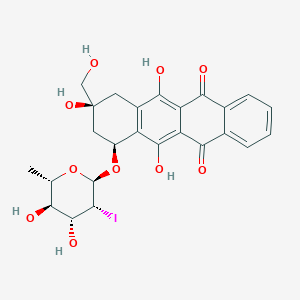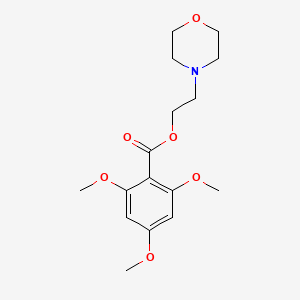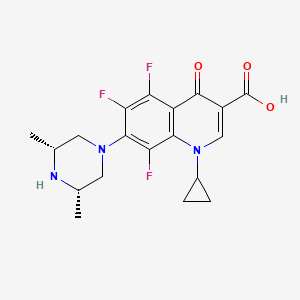
Orbifloxacin
Übersicht
Beschreibung
Orbifloxacin ist ein synthetisches Breitband-Antibiotikum, das zur Klasse der Fluorchinolon-Carbonsäure-Derivate gehört. Es wird hauptsächlich in der Veterinärmedizin zur Behandlung von Infektionen bei Hunden und Katzen eingesetzt. Die chemische Formel für this compound lautet C₁₉H₂₀F₃N₃O₃ und es ist bekannt für seine Wirksamkeit gegen eine große Bandbreite bakterieller Krankheitserreger .
Wirkmechanismus
Orbifloxacin is a fluoroquinolone antibiotic, primarily used in veterinary medicine . This article will explore its mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is crucial for DNA replication and transcription .
Mode of Action
This compound acts as an antagonist to bacterial DNA gyrase . By inhibiting this enzyme, this compound prevents DNA supercoiling and synthesis, thereby inhibiting normal cell division .
Biochemical Pathways
It is known that the drug interferes with the function of dna gyrase, disrupting dna replication and transcription processes within the bacterial cell .
Pharmacokinetics
This compound is well absorbed and distributed into body fluids and tissues after administration . The mean peak serum concentration (Cmax) was found to be 2.41+/-0.30 microg/mL at 1.5 hours after administration, decreasing to 0.17+/-0.01 microg/mL (Cmin) at 24 hours . The mean elimination half-life (t1/2) was 9.06+/-1.33 hours . These properties contribute to its bioavailability and efficacy in treating infections.
Result of Action
The inhibition of DNA gyrase by this compound leads to the disruption of bacterial DNA replication and transcription, resulting in the death of the bacterial cells . This makes this compound effective against a variety of infections, including urinary tract infections, respiratory infections, and wound infections caused by susceptible bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of this compound . Additionally, the presence of other drugs can influence the efficacy of this compound through drug-drug interactions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Orbifloxacin kann unter Verwendung von Sparfloxacin als Ausgangsmaterial synthetisiert werden. Die Synthese beinhaltet eine Diazotierungsreaktion unter dem Einfluss von Salzsäure und Natriumnitrit, um eine Diazoniumsalzlösung zu erhalten. Tetrafluorborsäure wird dann zu der Diazoniumsalzlösung gegeben, gefolgt von einer Fluorierungsreaktion bei einer Temperatur von -10 °C. Die Reaktionslösung wird filtriert, und der Filterkuchen wird mit Diethylether gewaschen und getrocknet, um ein Rohprodukt von this compound zu erhalten. Das Rohprodukt wird dann gereinigt, um this compound zu erhalten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch Auflösen in Injektionswasser hergestellt, um eine this compound-Suspension zu erhalten. Eine Säure in medizinischer Qualität wird hinzugefügt, um das this compound aufzulösen und eine this compound-Salzlösung zu bilden. Diese Lösung wird filtriert, konzentriert und kristallisiert, um festes this compound-Salz zu erhalten. Der pH-Wert wird mit einem Säurekonditionierungsmittel auf 3,5-4,5 eingestellt, und die Lösung wird mit Injektionswasser verdünnt, um die gewünschte Konzentration zu erreichen. Das Endprodukt wird sterilisiert, filtriert und in Flaschen abgefüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Orbifloxacin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte this compound-Verbindungen produzieren können .
Wissenschaftliche Forschungsanwendungen
Orbifloxacin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zur Synthese und Reaktivität von Fluorchinolonen verwendet.
Biologie: Untersucht auf seine antibakteriellen Eigenschaften und Resistenzmechanismen.
Medizin: Angewendet in der Veterinärmedizin zur Behandlung bakterieller Infektionen bei Tieren.
Industrie: Eingesetzt bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen
5. Wirkmechanismus
This compound übt seine antibakteriellen Wirkungen aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt, Enzyme, die für die DNA-Replikation und -Transkription unerlässlich sind. Durch die Verhinderung der Supercoiling und Synthese bakterieller DNA stoppt this compound effektiv die bakterielle Zellteilung und das Wachstum .
Ähnliche Verbindungen:
- Enrofloxacin
- Ciprofloxacin
- Levofloxacin
Vergleich: this compound ist unter den Fluorchinolonen einzigartig aufgrund seiner spezifischen Verwendung in der Veterinärmedizin und seiner hohen Bioverfügbarkeit. Im Vergleich zu Enrofloxacin und Ciprofloxacin hat this compound ein breiteres Wirkungsspektrum und bessere pharmakokinetische Eigenschaften, was es effektiver bei der Behandlung bestimmter Infektionen bei Tieren macht .
Die einzigartigen Eigenschaften und Anwendungen von this compound machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in der Veterinärmedizin.
Vergleich Mit ähnlichen Verbindungen
- Enrofloxacin
- Ciprofloxacin
- Levofloxacin
Comparison: Orbifloxacin is unique among fluoroquinolones due to its specific use in veterinary medicine and its high bioavailability. Compared to enrofloxacin and ciprofloxacin, this compound has a broader spectrum of activity and better pharmacokinetic properties, making it more effective in treating certain infections in animals .
This compound’s unique properties and applications make it a valuable compound in both scientific research and veterinary medicine.
Eigenschaften
IUPAC Name |
1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPQASLPWJVQMH-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046201 | |
| Record name | Orbifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113617-63-3 | |
| Record name | Orbifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113617-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orbifloxacin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113617633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orbifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORBIFLOXACIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Orbifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orbifloxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORBIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660932TPY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


